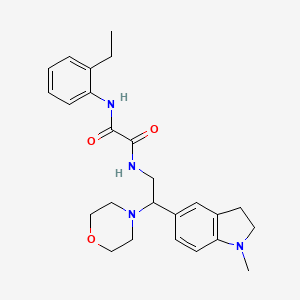
N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H25N3O2
- Molecular Weight : 317.41 g/mol
- Density : 1.2 g/cm³
- Melting Point : 124 - 127 °C
- LogP : 3.63
The compound exhibits various biological activities, primarily focusing on its role as an antineoplastic agent. It interacts with multiple cellular pathways, including:
- PI3K/Akt/mTOR Pathway : Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- MAPK/ERK Pathway : Modulation of this pathway affects cell survival and differentiation, contributing to its potential anticancer effects .
- G Protein-Coupled Receptors (GPCRs) : The compound may influence signaling pathways associated with GPCRs, which are crucial for various physiological responses .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
-
Anticancer Activity :
A study investigating the compound's effects on breast cancer cells demonstrated significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response in tumor cell lines, suggesting its potential as a therapeutic agent in oncology . -
Infection Models :
In vitro studies showed that this compound exhibited antimicrobial properties against various strains of bacteria and viruses. The mechanism involved disruption of microbial cell membranes, leading to increased permeability and cell lysis . -
Pharmacokinetics and Toxicity :
Preliminary pharmacokinetic studies revealed favorable absorption and distribution characteristics in animal models. Toxicity assessments indicated a low incidence of adverse effects at therapeutic doses, supporting further clinical development .
Propiedades
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-3-18-6-4-5-7-21(18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)19-8-9-22-20(16-19)10-11-28(22)2/h4-9,16,23H,3,10-15,17H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTSFYSWUKMSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













